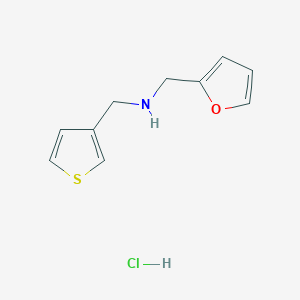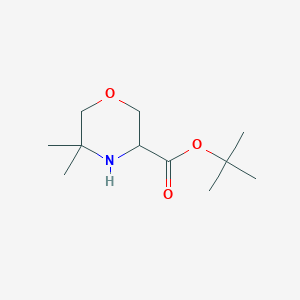
3-Methoxy-1-(3-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-1-(3-methylphenyl)butan-2-one” is a chemical compound with the CAS Number: 1513667-04-3 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 3-methoxy-1-(3-methylphenyl)-2-butanone . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-Methoxy-1-(3-methylphenyl)butan-2-one” is 1S/C12H16O2/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Methoxy-1-(3-methylphenyl)butan-2-one” is a liquid at room temperature . It has a molecular weight of 192.26 .Scientific Research Applications
1. Endophytic Fungal Metabolites
3-Methoxy-1-(3-methylphenyl)butan-2-one is related to metabolites isolated from the endophytic fungus Nodulisporium sp. These metabolites exhibit various biological activities, including herbicidal, antifungal, and antibacterial properties (Dai et al., 2006).
2. Chemical Reaction Kinetics
This compound is similar to 3-methoxy-3-methyl-1-butanol, which has been studied for its reaction kinetics with OH radicals. This research is crucial in understanding the environmental impact and behavior of such compounds in atmospheric chemistry (Aschmann et al., 2011).
3. Anti-inflammatory Applications
Compounds structurally related to 3-Methoxy-1-(3-methylphenyl)butan-2-one have been investigated for their anti-inflammatory properties. Specifically, analogs with certain functional groups have shown significant activity in this area (Goudie et al., 1978).
4. Electrocatalytic Hydrogenation
Studies on electrocatalytic hydrogenation of related compounds have been conducted, providing insights into potential applications in chemical synthesis and industrial processes (Bryan & Grimshaw, 1997).
5. Polymer Solar Cells
Research involving the use of related compounds in polymer solar cells indicates potential applications in renewable energy technologies. These studies focus on the effects of thermal annealing on the performance of polymer photovoltaic devices (Li et al., 2005).
6. Synthetic Applications in Organic Chemistry
The compound is relevant to studies in organic chemistry, particularly in the synthesis of various heterocycles and other organic compounds. This research has broad implications for the development of new materials and pharmaceuticals (Mahata et al., 2003).
7. Catalysis and Chemical Synthesis
Research on multifunctional bimetallic catalysts for cascade reactions, involving compounds similar to 3-Methoxy-1-(3-methylphenyl)butan-2-one, demonstrates their significance in catalysis and chemical synthesis (Morad et al., 2017).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to take to prevent or mitigate adverse effects.
properties
IUPAC Name |
3-methoxy-1-(3-methylphenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAFLVGZAZNVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B2658470.png)




![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2658476.png)

![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)


